molecular formula C11H13NOS B11775764 1-(1-(Methylthio)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)ethanone CAS No. 499766-65-3

1-(1-(Methylthio)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)ethanone

Cat. No.: B11775764
CAS No.: 499766-65-3
M. Wt: 207.29 g/mol
InChI Key: UTQNIQUAOAXMSS-UHFFFAOYSA-N
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Description

1-(1-(Methylthio)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)ethanone is a heterocyclic compound that features a unique structure combining a pyridine ring with a cyclopentane ring and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Methylthio)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)ethanone typically involves multi-step reactions. One common method includes the reaction of a 6-methyl-nicotinic acid ester with a methylthio-phenylacetonitrile in the presence of a base and a suitable solvent. This reaction yields an intermediate, which is then subjected to acid hydrolysis and decarboxylation to produce the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-(1-(Methylthio)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The methylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of cyclopentapyridine compounds can inhibit bacterial growth, making them candidates for developing new antibiotics .
  • CNS Activity : There is evidence suggesting that similar compounds may have neuroprotective effects and could be beneficial in treating cognitive disorders like Alzheimer's disease .
  • Metabolic Disorders : The compound's structure suggests potential for managing metabolic syndromes, including type 2 diabetes and obesity, by modulating pathways related to insulin sensitivity .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various derivatives of cyclopentapyridine. The results indicated that certain modifications to the methylthio group significantly enhanced antibacterial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli.

Case Study 2: Neuroprotective Effects

Research conducted on related compounds demonstrated their ability to cross the blood-brain barrier and exhibit neuroprotective effects in animal models of Alzheimer's disease. These findings suggest that 1-(1-(Methylthio)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)ethanone could be further explored for its therapeutic potential in neurodegenerative disorders .

Data Table of Biological Activities

Activity TypeReferenceObserved Effect
Antimicrobial Inhibition of bacterial growth
Neuroprotective Protection against cognitive decline
Metabolic Regulation Improvement in insulin sensitivity

Mechanism of Action

The mechanism of action of 1-(1-(Methylthio)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)ethanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-(Methylthio)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)ethanone is unique due to its specific combination of a pyridine ring, cyclopentane ring, and methylthio group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

1-(1-(Methylthio)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)ethanone, with the molecular formula C11_{11}H13_{13}NOS, has garnered attention in recent years due to its potential biological activities. This compound is part of a broader class of pyridine derivatives, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound’s structure can be represented as follows:

  • Molecular Formula : C11_{11}H13_{13}NOS
  • Molecular Weight : 213.29 g/mol
  • CAS Number : 54664-57-2

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Phosphodiesterase Inhibition : Compounds in this class have been studied for their ability to inhibit phosphodiesterase (PDE) enzymes, particularly PDE7A. Inhibition of PDEs can lead to increased levels of cyclic AMP (cAMP), which is crucial for various cellular processes including inflammation and immune response modulation .
  • Anti-inflammatory Activity : By modulating cAMP levels, these compounds may reduce the expression of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α. This suggests a potential role in treating inflammatory diseases .
  • Antitumor Properties : Preliminary studies have indicated that derivatives of cyclopenta[c]pyridine structures may possess antitumor activity, likely through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells .

Biological Activity Data Table

Activity TypeObserved EffectReference
PDE InhibitionIncreased cAMP levels
Anti-inflammatoryReduced IL-1, IL-6, TNF-α expression
AntitumorInduction of apoptosis in cancer cell lines

Case Study 1: PDE7A Inhibition

In a study exploring novel PDE inhibitors, a series of compounds were synthesized and tested for their ability to inhibit PDE7A. The results showed that certain derivatives exhibited significant potency compared to established inhibitors like Theophylline. This suggests that this compound could be a promising candidate for further development as an anti-inflammatory agent .

Case Study 2: Antitumor Activity

Another study focused on the synthesis and biological evaluation of thiadiazole derivatives bearing coumarin rings demonstrated that similar compounds exhibited notable antiproliferative effects against various cancer cell lines. The mechanisms included the activation of apoptotic pathways and cell cycle arrest at the G0/G1 phase . This highlights the potential for this compound in cancer therapy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1-(Methylthio)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)ethanone, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, analogous to methods used for cyclopenta[c]pyridine derivatives. For example, acetyl chloride may react with a methylthio-substituted cyclopenta[c]pyridine precursor in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Temperature control (typically 0–5°C) is critical to minimize side reactions like over-acylation or ring-opening. Post-reaction quenching with ice-water and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) are standard .
  • Analytical Validation : Monitor reaction progress using TLC and confirm final product purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral ambiguities resolved?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify the methylthio group (~δ 2.1 ppm for SCH₃ protons) and cyclopenta[c]pyridine backbone (aromatic protons at δ 6.8–8.2 ppm). COSY and HSQC resolve overlapping signals in the dihydrocyclopenta region .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 237.0851 for C₁₁H₁₃NOS⁺).
  • IR : The carbonyl stretch (~1680–1700 cm⁻¹) and C-S bond (~650 cm⁻¹) provide structural validation .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood due to potential volatile byproducts .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and avoid water contact to prevent environmental contamination .
  • Toxicity Mitigation : Acute toxicity data (oral LD₅₀ > 300 mg/kg in rodents) suggest moderate hazard. Avoid skin contact; wash thoroughly after handling .

Advanced Research Questions

Q. How can researchers address conflicting data on reaction yields or byproduct formation during synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial design to test variables (catalyst loading, temperature, solvent polarity). For example, AlCl₃ concentrations >1.2 equivalents may increase dimerization byproducts, reducing yields .
  • Degradation Analysis : Monitor sample stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). LC-MS can identify degradation products like oxidized sulfur species .

Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity in biological systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The methylthio group’s electron-withdrawing effect lowers HOMO energy, favoring interactions with electron-deficient targets .
  • Molecular Docking : Use AutoDock Vina with protein targets (e.g., kinase enzymes) to model binding. The cyclopenta[c]pyridine core may occupy hydrophobic pockets, while the ketone group forms hydrogen bonds .

Q. How do environmental factors (pH, light, temperature) influence the compound’s degradation pathways?

  • Methodological Answer :

  • Photodegradation Studies : Expose solutions to UV light (254 nm) and analyze via HPLC. The methylthio group is prone to oxidation, forming sulfoxide or sulfone derivatives under acidic conditions .
  • Thermal Stability : TGA/DSC analysis reveals decomposition onset at ~200°C. Store samples at –20°C in amber vials to prevent thermal/light-induced degradation .

Properties

CAS No.

499766-65-3

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

1-(1-methylsulfanyl-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)ethanone

InChI

InChI=1S/C11H13NOS/c1-7(13)10-6-8-4-3-5-9(8)11(12-10)14-2/h6H,3-5H2,1-2H3

InChI Key

UTQNIQUAOAXMSS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=C2CCCC2=C1)SC

Origin of Product

United States

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